molecular formula C19H15Cl3N2O3 B2446766 5-chloro-1-(4-chlorobenzyl)-3-{[(4-chlorobutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one CAS No. 320421-03-2

5-chloro-1-(4-chlorobenzyl)-3-{[(4-chlorobutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one

Cat. No. B2446766
CAS RN: 320421-03-2
M. Wt: 425.69
InChI Key: IYKDEELRAQLDGC-NKFKGCMQSA-N
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Description

5-chloro-1-(4-chlorobenzyl)-3-{[(4-chlorobutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C19H15Cl3N2O3 and its molecular weight is 425.69. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-1-(4-chlorobenzyl)-3-{[(4-chlorobutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-1-(4-chlorobenzyl)-3-{[(4-chlorobutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Properties

A study demonstrated the synthesis of metal chelates using isatin derivatives, including ligands closely related to 5-chloro-1-(4-chlorobenzyl)-3-{[(4-chlorobutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one. These metal-based isatins were evaluated for their antimicrobial properties against selected fungal and bacterial species, showing increased biological activity compared to their uncomplexed ligands (Khalid, Sumrra, & Chohan, 2020).

Antitubercular and Antimalarial Activity

Another research synthesized and characterized a series of 5-substituted-3-[{5-(6-methyl-2-oxo/thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl}-imino]-1,3-dihydro-2H-indol-2-one derivatives for their anti-tubercular and antimalarial activity (Akhaja & Raval, 2012).

Urease Inhibition

A study focused on synthesizing novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, structurally similar to the compound . These molecules were found to be potent inhibitors of the urease enzyme, with significant in vitro inhibitory potential (Nazir et al., 2018).

Corrosion Inhibition

Research includes the synthesis of new Schiff base derivatives linked to a 5-Nitro isatin moiety for corrosion inhibition in sea water. These derivatives, related in structure to 5-chloro-1-(4-chlorobenzyl)-3-{[(4-chlorobutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one, showed promising results in preventing corrosion (Ahmed, 2018).

Antineoplastic Agents

A study reported the synthesis of compounds related to 5-chloro-1-(4-chlorobenzyl)-3-{[(4-chlorobutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one, which were tested for antitumor activity. The compounds showed promise as new classes of antineoplastic agents (Nguyen et al., 1990).

CNS Depressant Activity

Compounds structurally similar to the query chemical were synthesized and evaluated for central nervous system depressant activity, showing more depressant activity than the reference standard (Rawat & Shukla, 2016).

properties

IUPAC Name

[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-chlorobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl3N2O3/c20-9-1-2-17(25)27-23-18-15-10-14(22)7-8-16(15)24(19(18)26)11-12-3-5-13(21)6-4-12/h3-8,10H,1-2,9,11H2/b23-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKDEELRAQLDGC-NKFKGCMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C=C(C=C3)Cl)C(=NOC(=O)CCCCl)C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C3=C(C=C(C=C3)Cl)/C(=N/OC(=O)CCCCl)/C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-1-(4-chlorobenzyl)-3-{[(4-chlorobutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one

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